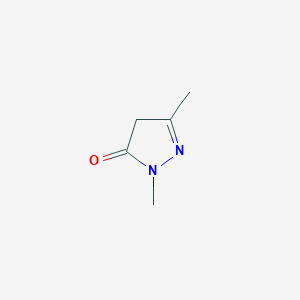

1,3-Dimethyl-5-pyrazolone

Beschreibung

Significance of Pyrazolone (B3327878) Derivatives in Heterocyclic Chemistry

Heterocyclic compounds are of immense importance in chemistry and biology, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals. ekb.egresearchgate.net Within this broad category, pyrazolone derivatives stand out as a particularly significant class of N-heterocycles. mdpi.com Their importance stems from two primary attributes: their prevalence as a core motif in a multitude of bioactive compounds and their utility as versatile building blocks in organic synthesis. innovareacademics.inekb.eg

The pyrazolone scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.govnih.gov The chemical properties of the pyrazolone ring, including its aromatic character and the presence of a hydrogen bond-accepting carbonyl group, facilitate interactions with various biological targets. nih.gov This has led to the development of numerous pyrazolone-containing molecules with a wide spectrum of pharmacological properties, including analgesic, anti-inflammatory, antimicrobial, anticancer, and antioxidant activities. researchgate.netjocpr.combenthamscience.com The adaptability of the pyrazolone ring allows for structural modifications at various positions, enabling chemists to fine-tune the biological activity and create analogues for multiple therapeutic targets. nih.gov

Table 1: Examples of Bioactive Compounds Featuring the Pyrazolone Core

| Compound Name | Primary Biological Relevance |

|---|---|

| Phenazone (Antipyrine) | Analgesic and Antipyretic innovareacademics.inwikipedia.org |

| Propyphenazone | Analgesic and Antipyretic innovareacademics.injocpr.com |

| Metamizole | Anti-inflammatory and Analgesic researchgate.netjocpr.com |

| Edaravone | Neuroprotective, Stroke Treatment rsc.orgias.ac.in |

Beyond their direct biological applications, pyrazolone derivatives are highly valued as synthetic intermediates. ekb.egresearchgate.net Their structure contains multiple reactive sites, making them versatile precursors for the construction of more complex molecules, particularly fused heterocyclic systems. researchgate.netnih.gov The active methylene (B1212753) group (at the C4 position) in many pyrazolones is particularly reactive and can participate in a wide range of chemical transformations, including condensation reactions with aldehydes and ketones. scielo.org.za Furthermore, the ring nitrogen atoms and the exocyclic oxygen can be functionalized. jocpr.com This reactivity has been exploited to synthesize a diverse array of compounds, including dyes, pigments, chelating agents, and complex pharmaceutical scaffolds like dihydropyrano[2,3-c]pyrazoles. researchgate.netbohrium.com The ability to use pyrazolones to build intricate molecular architectures underscores their importance as foundational building blocks in modern organic synthesis. nih.govresearchgate.net

Historical Context of 1,3-Dimethyl-5-Pyrazolone Research

The history of pyrazolone chemistry began in 1883 with the German chemist Ludwig Knorr. rsc.orgbritannica.com While attempting to synthesize a derivative of quinoline, Knorr unexpectedly produced the first pyrazolone derivative, a compound he later named Antipyrine (phenazone). wikipedia.orgrsc.org This discovery was monumental, as Antipyrine became one of the first synthetic drugs to be commercially successful, widely used as an analgesic and antipyretic until the rise of aspirin. wikipedia.orgbritannica.com

Knorr's work, which involved the condensation reaction of a hydrazine (B178648) derivative (phenylhydrazine) with a β-ketoester (ethyl acetoacetate), laid the foundation for what is now known as the Knorr pyrazole (B372694) synthesis. rsc.orgresearchgate.net This fundamental reaction became the classical method for preparing a wide range of pyrazole and pyrazolone compounds. wikipedia.org The synthesis of this compound follows this same principle, typically involving the reaction of methylhydrazine with ethyl acetoacetate (B1235776). ias.ac.in Knorr's pioneering research not only introduced a new class of therapeutic agents but also opened up a vast field of heterocyclic chemistry, with this compound emerging as an important intermediate in the synthesis of various dyes and bioactive molecules. wikipedia.orgchemimpex.com

Scope and Research Focus on this compound

This article focuses specifically on the chemical compound this compound. The scope is centered on its fundamental chemical and biological aspects, adhering to a scientific and research-oriented perspective. The subsequent sections will delve into the synthesis and chemical properties of the compound, explore its reactivity and diverse applications as a synthetic precursor, and discuss the biological and pharmacological significance of derivatives that incorporate the this compound scaffold. The content is intended to provide a detailed and scientifically grounded overview of this specific molecule within the broader context of pyrazolone chemistry.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,5-dimethyl-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-4-3-5(8)7(2)6-4/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDELSWXIAJLWOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074641 | |

| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-2,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2749-59-9 | |

| Record name | 1,3-Dimethyl-5-pyrazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2749-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-2,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002749599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dimethyl-5-pyrazolone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=304 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-2,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dihydro-2,5-dimethyl-3H-pyrazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.536 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1,3 Dimethyl 5 Pyrazolone and Derivatives

Cyclocondensation Approaches for 1,3-Dimethyl-5-Pyrazolone Synthesis

Cyclocondensation is the most fundamental and widely employed strategy for constructing the pyrazole (B372694) ring. beilstein-journals.orgnih.gov This approach typically involves the reaction of a compound containing a hydrazine (B178648) or substituted hydrazine moiety with a 1,3-dielectrophilic species, such as a β-keto ester or a 1,3-diketone. beilstein-journals.orgnih.gov The choice of starting materials and reaction conditions allows for the regioselective synthesis of various pyrazole and pyrazolone (B3327878) derivatives.

Reaction of Hydrazine Derivatives with β-Keto Esters

The condensation of hydrazine derivatives with β-keto esters represents a classical and highly effective method for pyrazolone synthesis. nih.gov This reaction provides a direct route to the pyrazolone core structure and is adaptable for creating a library of substituted analogs.

The reaction between methylhydrazine and ethyl acetoacetate (B1235776) is a common and well-investigated method for the synthesis of this compound. ias.ac.in This process has been optimized under various conditions to achieve high yields. ias.ac.in Experimental procedures often utilize solvents like ethanol (B145695) or methanol, with reaction temperatures ranging from 0°C to 78°C and durations from 1 to 16 hours, affording the final product in yields between 66% and 100%. ias.ac.in An alternative approach uses the sulfate (B86663) salt of methylhydrazine, which also provides good yields of 76-83%. ias.ac.in A solvent-free method has also been developed, yielding the product quantitatively. ias.ac.in

| Hydrazine Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Methylhydrazine | Ethanol or Methanol | 0 - 78 | 1 - 16 | 66 - 100 |

| Methylhydrazine Sulfate | Not specified | Not specified | Not specified | 76 - 83 |

| Methylhydrazine | Solvent-free | 0 - 90 | 1.5 | ~100 |

Mechanistic studies of the reaction between methylhydrazine and ethyl acetoacetate suggest a multi-step process. ias.ac.in The initial step involves the formation of an intermediate hydrazone through the reaction of the more nucleophilic nitrogen of methylhydrazine with the keto group of ethyl acetoacetate. ias.ac.in Following this, an intramolecular cyclization occurs, where the terminal nitrogen attacks the ester carbonyl group. This cyclization step results in the elimination of an ethanol molecule to form the stable five-membered pyrazolone ring. ias.ac.in Another proposed mechanism involves the initial formation of a different intermediate which then undergoes intramolecular cyclization with the liberation of water to produce this compound. ias.ac.in

Condensation of Hydrazine with Acetylacetone (B45752)

The condensation of hydrazine with acetylacetone is a standard method for producing 3,5-dimethylpyrazole. scribd.comorgsyn.org While this yields a pyrazole rather than a pyrazolone, the underlying reaction principle is a key example of pyrazole ring formation. The reaction can be carried out by reacting hydrazine hydrate (B1144303) directly with acetylacetone in an aqueous medium, which avoids the formation of inorganic byproducts. scribd.com Alternatively, hydrazine sulfate can be used in an aqueous alkali solution. orgsyn.org The direct reaction with hydrazine hydrate is often preferred as it can be less violent and result in higher yields. scribd.comorgsyn.org

Utilization of 1,3-Diketones in Pyrazole Synthesis

The reaction between 1,3-diketones and hydrazines, known as the Knorr pyrazole synthesis, is by far the most prevalent method for obtaining pyrazoles. beilstein-journals.orgnih.govacs.orgacs.org This approach is highly versatile, allowing for the synthesis of a wide array of substituted pyrazoles by varying the substituents on both the diketone and the hydrazine derivative. acs.orgacs.org An efficient one-pot synthesis involves the in-situ generation of the 1,3-diketone from a ketone and an acid chloride, followed by the addition of hydrazine without isolating the intermediate. acs.orgorganic-chemistry.org This method is fast, general, and chemoselective, tolerating many functional groups that might not survive harsher, multi-step procedures. acs.orgacs.org

| 1,3-Diketone | Hydrazine Derivative | Resulting Pyrazole Structure | Reference |

|---|---|---|---|

| Acetylacetone | Hydrazine | 3,5-Dimethylpyrazole | scribd.comorgsyn.org |

| Dibenzoylmethane | Phenylhydrazine (B124118) | 1,3,5-Triphenylpyrazole | researchgate.net |

| 1-Phenyl-1,3-butanedione | Hydrazine | 3-Methyl-5-phenylpyrazole | acs.org |

Diketene (B1670635) as a Starting Material

Diketene serves as another effective starting material for the synthesis of pyrazolone derivatives. ias.ac.in A synthetic route utilizing diketene has been reported for the preparation of this compound, achieving a high yield of 98%. ias.ac.in This method provides an alternative to the more common β-keto ester approach, showcasing the flexibility of precursor selection in pyrazolone synthesis. ias.ac.in

Alkylation and Acylation Strategies for Pyrazolone Derivatives

The reactivity of the pyrazolone ring, which exists in several tautomeric forms (OH, NH, and CH isomers), allows for various derivatization strategies through alkylation and acylation. ic.ac.uk The specific outcome of these reactions is highly dependent on the reagents and conditions employed. ic.ac.uk

The alkylation of pyrazolones is a complex process due to the presence of multiple reactive sites (ambident nucleophilicity), which can lead to different N-alkylated, O-alkylated, or C-alkylated products. ic.ac.uk The choice of alkylating agent and reaction conditions plays a crucial role in directing the regioselectivity of the reaction. ic.ac.uk

For instance, conventional alkylating agents like dimethyl sulfate or alkyl halides often yield mixtures of O- and N-alkyl derivatives. ic.ac.uk In contrast, specific reagents can favor one form over the other; diazomethane, for example, frequently results in the predominant formation of O-methyl derivatives. ic.ac.uk Modern approaches have also explored enzymatic cascades for highly selective N-alkylation of pyrazoles, achieving excellent regioselectivity (>99%). nih.gov Another method utilizes trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst, which provides good yields for N-alkylation of various pyrazoles. mdpi.comsemanticscholar.org For unsymmetrical pyrazoles, these methods can produce a mixture of regioisomers, with steric effects often controlling which isomer is the major product. mdpi.com

Table 1: Comparison of Alkylation Methods for Pyrazolone Derivatives

| Alkylating Agent | Typical Conditions | Predominant Product(s) | Reference |

|---|---|---|---|

| Dimethyl sulfate / Alkyl halides | Conventional heating | Mixture of O- and N-alkyl derivatives | ic.ac.uk |

| Diazomethane | N/A | O-methyl derivative | ic.ac.uk |

| Trichloroacetimidates | Camphorsulfonic acid (CSA) catalyst | N-alkyl derivatives | mdpi.comsemanticscholar.org |

The acylation of pyrazolones can be directed to either the oxygen or the C4 carbon. Selective C-acylation is a valuable transformation for creating derivatives with applications as extractants in separation science. A robust method for achieving regioselective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one involves the use of 4-substituted aroyl chlorides. rsc.org

A critical step in this process is the formation of a calcium complex of the pyrazolone by reacting it with calcium hydroxide (B78521) in anhydrous dioxane. rsc.org The addition of the acylating agent (acyl chloride) to this pre-formed complex directs the acylation exclusively to the C4 position. If the acyl chloride is added to the free pyrazolone without forming the complex, the corresponding O-acylated compound becomes the main or sole product. rsc.org The reaction mixture's color changes from yellow to orange upon successful complex formation and subsequent acylation. rsc.org

Table 2: Research Findings on Selective C-Acylation of 3-Methyl-1-phenyl-pyrazol-5-one

| Acylating Agent | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| 4-Methylbenzoyl chloride | 2 hours | 85 | rsc.org |

| 4-Methoxybenzoyl chloride | 2 hours | 82 | rsc.org |

| 4-Chlorobenzoyl chloride | 2 hours | 88 | rsc.org |

Data sourced from a laboratory experiment protocol for undergraduate students. rsc.org

Derivatization of this compound primarily targets the hydroxyl group present in its enol tautomer (1,3-dimethyl-1H-pyrazol-5-ol). As discussed, O-alkylation and O-acylation are key examples of derivatization at this site. ic.ac.ukrsc.org Another significant application is the use of pyrazolones, such as 1-phenyl-3-methyl-5-pyrazolone (PMP), as derivatizing agents themselves, particularly for the analysis of carbohydrates. sioc-journal.cnnih.govresearchgate.net In this process, the PMP molecule reacts with the aldehyde group of reducing sugars, attaching a chromophore that facilitates detection and analysis by HPLC or mass spectrometry. sioc-journal.cnresearchgate.net

Information regarding the direct derivatization of the C3-methyl or N1-methyl groups of this compound is less common in the surveyed literature, with functionalization typically occurring at the N1, C4, or O5 positions of the pyrazolone ring system.

Modern Synthetic Enhancements and Green Chemistry Approaches

In recent years, the synthesis of pyrazolones has been significantly advanced by the adoption of green chemistry principles, including microwave-assisted synthesis and the use of ultrasonic irradiation in environmentally benign solvents. ekb.egacs.org These methods offer substantial improvements over conventional techniques by reducing reaction times, minimizing energy consumption, and often increasing product yields. ekb.egnih.gov

Microwave irradiation has emerged as a powerful tool for accelerating the synthesis of pyrazolone derivatives. It provides rapid and uniform heating, often leading to dramatically shorter reaction times and higher yields compared to conventional refluxing methods. ekb.egrsc.org Many microwave-assisted syntheses can be performed under solvent-free conditions, further enhancing their environmental credentials. nih.govresearchgate.netmdpi.com

An efficient, one-pot, three-component reaction for synthesizing 4-arylidenepyrazolone derivatives has been developed using microwave irradiation without any solvent. nih.govmdpi.com This method involves the reaction of a β-ketoester (e.g., ethyl acetoacetate), a substituted hydrazine, and an aldehyde. nih.gov Optimization studies have shown that adjusting the microwave power and reactant ratios is crucial for achieving the best results, with yields reaching up to 98% in as little as 10 minutes. nih.govmdpi.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrazolone Derivatives

| Reaction | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Synthesis of Pyrazolone 5 | Conventional (Reflux) | 8 hours | 75 | ekb.eg |

| Synthesis of Pyrazolone 5 | Microwave | 3 minutes | 90 | ekb.eg |

| Synthesis of Pyrimidine 7 | Conventional (Reflux) | 12 hours | 70 | ekb.eg |

| Synthesis of Pyrimidine 7 | Microwave | 5 minutes | 85 | ekb.eg |

The use of ultrasonic irradiation is another prominent green chemistry technique applied to the synthesis of pyrazolones. researchgate.net Sonochemistry offers advantages such as shorter reaction times, milder conditions, and high yields, often while using green solvents like water or ethanol, or under solvent-free conditions. researchgate.netnih.gov Water is a particularly effective medium for sonochemistry as it favors cavitation, the phenomenon responsible for the chemical effects of ultrasound. nih.gov

The synthesis of pyrazolone derivatives has been successfully achieved through the smooth condensation of hydrazine derivatives with various β-keto esters under solvent-free conditions using ultrasonic irradiation. researchgate.net This method provides good to excellent yields in very short time frames. researchgate.net The sustainability of such methods can be quantified using green metrics. For example, the ultrasound-assisted synthesis of a pyrazoline derivative demonstrated a high Atom Economy (87.79%) and Carbon Efficiency (100%), with a low Environmental Factor (E-Factor) of approximately 0.55 when the solvent is recovered, highlighting minimal waste generation. nih.gov

Table 4: Research Findings on Ultrasound-Assisted Synthesis of Pyrazolone and Related Derivatives

| Reaction | Solvent | Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Synthesis of Dihydropyrano[2,3-c]pyrazole | Water | Ultrasound, 50 °C | 35 min | 92 | nih.gov |

| Synthesis of Dihydroquinolines | Water | Ultrasound, 60 °C | 1 hour | 96 | nih.gov |

Solvent-Free Synthesis Methodologies

In recent years, the principles of green chemistry have spurred the development of solvent-free synthetic methods, which minimize waste and reduce environmental impact. For the synthesis of this compound and its derivatives, microwave and ultrasound irradiation have emerged as powerful tools to facilitate reactions without a conventional solvent medium.

Microwave-assisted synthesis has been successfully employed for the one-pot synthesis of various pyrazolone derivatives. nih.govnih.govmdpi.com This technique often leads to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to traditional heating methods. rsc.orgeurekaselect.com For instance, the condensation of hydrazine derivatives with β-keto esters can be rapidly achieved under solvent-free microwave irradiation to produce pyrazolones in good to excellent yields. nih.goveurekaselect.com A typical procedure involves irradiating a mixture of the reactants in a domestic microwave oven, leading to the formation of the desired product after a short period. nih.gov

Ultrasound-assisted synthesis is another effective solvent-free methodology. nih.gov The use of ultrasonic irradiation can facilitate the smooth condensation of hydrazine derivatives with β-keto esters at room temperature, providing pyrazolone derivatives in high yields within very short reaction times. nih.gov This method leverages the phenomenon of acoustic cavitation to enhance mass transfer and accelerate the reaction rate.

The following table summarizes the advantages of these solvent-free methods:

| Methodology | Key Advantages | Typical Reactants |

| Microwave-Assisted | Rapid reaction times, High yields, Energy efficiency, Procedural simplicity. nih.govrsc.org | Hydrazine derivatives, β-keto esters, Aldehydes. nih.gov |

| Ultrasound-Assisted | Mild reaction conditions (room temperature), Short reaction times, High yields. nih.gov | Hydrazine derivatives, β-keto esters. nih.gov |

Catalytic Approaches in Pyrazolone Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to new compounds with high efficiency and selectivity. The synthesis of pyrazolones has greatly benefited from the application of various catalytic systems, including ionic liquids, nanoparticles, and organocatalysts.

Ionic liquids (ILs) have gained significant attention as green catalysts and reaction media due to their unique properties, such as low vapor pressure, high thermal stability, and recyclability. nih.govias.ac.in In pyrazolone synthesis, ILs can act as efficient catalysts, often in conjunction with other green techniques like ultrasound irradiation. nih.gov For example, the ionic liquid [HMIM]HSO4 has been found to be an effective catalyst for the condensation reaction of arylaldehydes and 3-methyl-1-phenyl-5-pyrazolone under ultrasonic irradiation at room temperature, leading to excellent yields. nih.gov Transition metal-containing ionic liquids, such as those bearing a paramagnetic anion like [FeCl4]-, have also been utilized as efficient homogeneous catalysts for pyrazole synthesis at room temperature from 1,3-diketones and hydrazines. ias.ac.in The use of ILs can simplify reaction procedures and facilitate catalyst recovery and reuse. nih.govjsynthchem.com

Nanoparticle catalysts offer advantages such as high surface area-to-volume ratio, enhanced catalytic activity, and ease of separation and recyclability. taylorfrancis.combohrium.com Various types of nanoparticles have been explored for the synthesis of pyrazole and pyrazolone derivatives. Copper oxide nanoparticles (CuO NPs) have been demonstrated as a green, efficient, and reusable nanocatalyst for the one-pot, four-component synthesis of pyrano[2,3-c]pyrazole derivatives. jsynthchem.com Magnetically separable nanoparticles, such as iron oxide-supported copper oxide (nanocat-Fe-CuO), provide a convenient method for catalyst recovery using an external magnet, making the process more sustainable. bohrium.comacs.org

| Catalyst Type | Example | Application in Pyrazolone Synthesis | Key Features |

| Ionic Liquid | [HMIM]HSO4 | Catalyzes condensation of arylaldehydes and pyrazolones. nih.gov | Green catalyst, mild conditions, high yields. nih.govnih.gov |

| Ionic Liquid | [FeCl4]- based IL | Homogeneous catalysis for pyrazole synthesis. ias.ac.in | Reusable, efficient at room temperature. ias.ac.in |

| Nanoparticle | Copper Oxide (CuO) | Synthesis of pyrano[2,3-c]pyrazole derivatives. jsynthchem.com | High catalytic activity, reusability, mild conditions. jsynthchem.com |

| Nanoparticle | Nanocat-Fe-CuO | Synthesis of various pyrazole derivatives. acs.org | Magnetically recyclable, stable, high efficiency. acs.org |

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful strategy in organic synthesis. For the preparation of pyrazolone derivatives, organocatalytic multicomponent reactions offer a highly efficient and atom-economical approach to construct complex molecules in a single step.

A notable example is the robust pyrrolidine-BzOH salt-catalyzed one-pot three-component reaction involving 4-unsubstituted pyrazolones, aryl/heteroarylaldehydes, and aryl methyl ketones. acs.org This method allows for the practical synthesis of a wide array of synthetically useful 1,3-diarylallylidene pyrazolones in good to high yields and with high geometric selectivity. acs.org The reaction proceeds through a sequential double condensation, forming two new C=C bonds in a single operation. The proposed mechanism involves the formation of a reactive iminium ion intermediate from the aldehyde and the pyrrolidine (B122466) catalyst, which then undergoes a Mannich-type reaction with the pyrazolone. acs.org

Synthesis of Fused Pyrazole Systems from this compound

The pyrazolone ring serves as a versatile building block for the construction of more complex, fused heterocyclic systems. These fused structures are of significant interest due to their diverse biological activities.

The fusion of a pyridine (B92270) ring to a pyrazole core, forming pyrazolo[3,4-b]pyridines, is a common strategy to generate novel bioactive molecules. While many syntheses start from 5-aminopyrazoles, the construction of such fused systems from this compound can also be envisioned through multi-step sequences. Although direct annulation with α-amino acids is not widely reported, related syntheses often involve the reaction of a pyrazole derivative with a three-carbon synthon to build the pyridine ring. For instance, the reaction of 5-aminopyrazoles with α,β-unsaturated ketones or 1,3-dicarbonyl compounds are established methods for pyrazolo[3,4-b]pyridine synthesis. nih.govnih.gov

The 1,3-dipolar cycloaddition reaction is a powerful tool for the construction of five-membered heterocyclic rings. Nitrilimines, as reactive 1,3-dipoles, can react with various dipolarophiles. The exocyclic double bond of 4-arylmethylidene derivatives of pyrazolones can act as a dipolarophile in reactions with nitrilimines. This reaction leads to the formation of novel spiro-pyrazoline derivatives, where the pyrazoline ring is fused to the pyrazolone at the C4 position in a spirocyclic manner.

For example, the 1,3-dipolar cycloaddition of diphenylnitrilimine, generated in situ from N'-phenylbenzohydrazonoyl chloride and triethylamine, to 7-arylmethylidene-6,7-dihydroindolizin-8(5H)-one has been shown to afford novel spiro(indolizine-pyrazole) derivatives in moderate yields. nih.gov A similar strategy can be applied to 4-alkylidene-1,3-dimethyl-5-pyrazolones. The reaction is typically highly regioselective, leading exclusively to a single spiropyrazoline isomer. mdpi.com The structure and stereochemistry of the resulting spiro compounds can be confirmed by spectroscopic methods and X-ray diffraction analysis. nih.gov

Multicomponent Reactions Leading to 5-Aminopyrazoles

Multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy in organic synthesis, allowing for the construction of complex molecular architectures in a single step from three or more starting materials. This approach aligns with the principles of green chemistry by minimizing waste, saving time, and reducing energy consumption. In the context of pyrazole chemistry, MCRs provide a convergent and atom-economical pathway to highly substituted 5-aminopyrazole derivatives, which are valuable synthons for pharmaceutical and agrochemical research.

One of the most prominent MCRs for the synthesis of 5-aminopyrazoles is the three-component condensation of a hydrazine, an aldehyde, and an active methylene (B1212753) nitrile, typically malononitrile (B47326). rsc.org This reaction proceeds through a domino sequence initiated by the Knoevenagel condensation of the aldehyde and malononitrile to form an arylidene malononitrile intermediate. Subsequent Michael addition of the hydrazine, followed by intramolecular cyclization and tautomerization, yields the final 5-aminopyrazole product.

A notable example is the synthesis of multisubstituted 5-aminopyrazoles reported by Sapkal and co-workers, which utilizes sodium p-toluene sulfonate (NaPTS) as a recyclable, water-soluble catalyst in an aqueous medium. rsc.org The use of an aqueous medium and a recyclable catalyst makes this protocol environmentally benign. The reaction demonstrates broad applicability with various aromatic aldehydes and phenylhydrazine.

Table 1: Three-Component Synthesis of 5-Aminopyrazole Derivatives

| Hydrazine Component | Aldehyde Component | Active Methylene Component | Catalyst | Solvent | Product | Reference |

|---|---|---|---|---|---|---|

| Phenylhydrazine | Aromatic Aldehydes | Malononitrile | Sodium p-toluene sulfonate (NaPTS) | Water | Multisubstituted 5-amino pyrazole | rsc.org |

Expanding on this theme, more complex pyrazole-fused heterocycles that incorporate the 5-aminopyrazole core can be assembled through four- or even five-component reactions. For instance, the synthesis of pyrano[2,3-c]pyrazoles is a well-established four-component reaction involving an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and a hydrazine. mdpi.com This reaction efficiently generates significant molecular complexity in a single operation.

The sequence typically involves an initial Knoevenagel condensation, followed by a Michael addition of the β-ketoester to the resulting α,β-unsaturated nitrile. The hydrazine then condenses with the keto group to form the pyrazole ring, and a final intramolecular O-cyclization yields the pyrano[2,3-c]pyrazole product, which contains a 5-amino (or 5-hydroxy/pyrazolone) moiety depending on the specific reactants and conditions. mdpi.com

Table 2: Four-Component Synthesis of Pyrano[2,3-c]pyrazole Derivatives

| Component 1 | Component 2 | Component 3 | Component 4 | Catalyst | Solvent | Product Class | Reference |

|---|---|---|---|---|---|---|---|

| (Hetero)aromatic Aldehyde | Malononitrile | Ethyl Acetoacetate | Hydrazine Hydrate | Piperidine | Water | Pyrano[2,3-c]pyrazoles | mdpi.com |

Furthermore, innovative MCRs continue to be developed. A metal- and solvent-free cascade reaction mediated by iodine has been reported for the synthesis of aminopyrazole thioether derivatives. rsc.org This reaction proceeds via a proposed Michael addition between phenylhydrazine hydrochloride and 3-aminocrotononitrile, highlighting the versatility of MCRs in accessing diverse 5-aminopyrazole derivatives through novel reaction pathways. rsc.org These multicomponent strategies underscore a modern and sustainable approach to the synthesis of this important class of heterocyclic compounds.

Chemical Reactivity and Mechanistic Pathways of 1,3 Dimethyl 5 Pyrazolone

Tautomerism of 1,3-Dimethyl-5-Pyrazolone

This compound is a heterocyclic compound that exhibits prototropic tautomerism, existing as an equilibrium of different structural isomers. This phenomenon is central to understanding its reactivity and spectroscopic properties. The primary tautomeric forms involved are the keto (CH), enol (OH), and, to a lesser extent, the NH form.

Keto-Enol Equilibrium and Solvent Effects

The equilibrium between the keto and enol tautomers is the most significant and has been a subject of considerable study. The position of this equilibrium is highly dependent on the nature of the solvent, a behavior common to many 1,3-dicarbonyl and related compounds.

The keto-enol equilibrium is influenced by the solvent's polarity and its ability to form hydrogen bonds. In nonpolar solvents, the less polar keto form (specifically, the CH form) tends to be more stable. Conversely, in polar, hydrogen-bond-accepting solvents like dimethyl sulfoxide (B87167) (DMSO), the equilibrium shifts significantly toward the enol (OH) form. This preference is attributed to the stabilization of the enol tautomer through intermolecular hydrogen bonding between the hydroxyl proton of the pyrazolone (B3327878) and the solvent molecules.

For instance, studies on this compound have shown that in a nonpolar solvent like chloroform (B151607) (CDCl₃), the compound exists predominantly in the CH-keto form. nih.gov However, when dissolved in DMSO-d₆, the enol (OH) form becomes the major species. nih.gov This solvent-induced shift is a critical aspect of the compound's chemistry, as the reactivity of the molecule is directly related to the dominant tautomeric form present.

| Solvent | Dominant Tautomeric Form | Primary Stabilizing Interaction |

|---|---|---|

| Chloroform (CDCl₃) | Keto (CH-form) | General polarity effects favoring the less polar tautomer. |

| Dimethyl Sulfoxide (DMSO) | Enol (OH-form) | Intermolecular hydrogen bonding between the enolic OH and the solvent's oxygen atom. nih.gov |

Spectroscopic Characterization of Tautomeric Forms (e.g., ¹H NMR, ¹³C NMR, IR)

Spectroscopic methods are invaluable for identifying and quantifying the different tautomers of this compound in solution.

¹H NMR Spectroscopy: Proton NMR is particularly useful for observing the tautomeric equilibrium. In the CH-keto form, a characteristic signal for the CH₂ group at the C4 position is observed. For the enol-OH form, this signal is absent and is replaced by a signal for a vinylic CH proton at C4 and a broad signal for the enolic hydroxyl (-OH) proton. In CDCl₃, the ¹H NMR spectrum of this compound shows signals corresponding primarily to the CH-form. nih.gov In contrast, in DMSO-d₆, the spectrum is dominated by signals for the OH-form, confirming the solvent's effect on the equilibrium. nih.gov

¹³C NMR Spectroscopy: Carbon NMR also provides clear evidence for the different tautomers. The chemical shift of the C4 and C5 carbons is particularly indicative. In the keto form, the C5 carbon exhibits a chemical shift consistent with a carbonyl group (C=O), while the C4 is characteristic of a methylene (B1212753) carbon (CH₂). In the enol form, the C5 carbon signal shifts upfield, characteristic of a carbon bearing a hydroxyl group (C-OH), and the C4 signal shifts to a value typical for a vinylic carbon.

Infrared (IR) Spectroscopy: IR spectroscopy can distinguish between the tautomers based on their characteristic vibrational frequencies. The keto form displays a strong absorption band for the carbonyl group (C=O) stretching vibration. The enol form, on the other hand, shows a broad absorption band for the hydroxyl group (O-H) stretch and a C=C stretching vibration band from the pyrazole (B372694) ring.

| Spectroscopic Method | Keto (CH) Form Feature | Enol (OH) Form Feature |

|---|---|---|

| ¹H NMR | Signal for C4-CH₂ protons | Signals for C4-CH (vinylic) and O-H protons |

| ¹³C NMR | C5 signal in carbonyl region; C4 signal in methylene region | C5 signal in C-OH region; C4 signal in vinylic region |

| IR | Strong C=O stretching band | Broad O-H stretching band; C=C stretching band |

Electrophilic and Nucleophilic Reactions

The reactivity of this compound is dictated by its tautomeric nature. The enol form provides a nucleophilic center at C4 and a reactive hydroxyl group, while the keto form has an active methylene group at C4.

Oxidation Reactions of the Hydroxyl Group

The enol tautomer, 1,3-dimethyl-1H-pyrazol-5-ol, possesses a hydroxyl group attached to a double bond, making it susceptible to oxidation, similar to other enols. While specific studies detailing the oxidation of this particular compound are not widespread, the general reactivity of enols suggests that this hydroxyl group can be a target for various oxidizing agents. The pyrazole ring itself is generally stable to mild oxidation conditions. For instance, in related pyrazolo-fused heterocyclic systems, other functional groups can be oxidized without disrupting the pyrazole core, such as the oxidation of a methylsulfanyl group to a methylsulfonyl group using potassium manganate (B1198562) (VII). nih.gov This suggests that selective oxidation of the enol's hydroxyl group is chemically feasible, likely leading to the formation of radical intermediates or further oxidized species depending on the reaction conditions.

Condensation Reactions with Aldehydes and Ketones

This compound readily undergoes condensation reactions with various aldehydes and ketones. These reactions typically occur at the C4 position, which contains an active methylene group in the keto tautomer. This reaction is a classic example of a Knoevenagel condensation.

The mechanism involves the deprotonation of the C4-methylene group by a base to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde or ketone, leading to an aldol-type adduct. Subsequent dehydration of this intermediate yields a 4-alkylidene or 4-arylidene derivative. These reactions are versatile and have been used to synthesize a wide range of pyrazolone derivatives. researchgate.net Aromatic aldehydes, in particular, react efficiently to produce compounds such as 4-benzylidene-1,3-dimethyl-5-pyrazolone.

Substitution Reactions at the Pyrazole Ring

The pyrazole ring in this compound can undergo electrophilic substitution reactions, with the C4 position being the most reactive site. rrbdavc.org The electron-donating character of the enolic hydroxyl group (in the OH-tautomer) or the activating nature of the ring nitrogens makes the C4 position electron-rich and thus highly susceptible to attack by electrophiles.

Key electrophilic substitution reactions include:

Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) onto the pyrazole ring. Using the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide), this compound can be converted to 1,3-dimethyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbaldehyde. scispace.comnih.govwikipedia.org This reaction is a powerful tool for functionalizing the pyrazole ring. ijpcbs.com

Mannich Reaction: In the Mannich reaction, an aminomethyl group is introduced at the C4 position. This is achieved by reacting the pyrazolone with formaldehyde (B43269) and a primary or secondary amine. nih.govoiu.edu.sd The reaction provides a pathway to various 4-aminomethyl-substituted pyrazolones, which are valuable synthetic intermediates. derpharmachemica.comderpharmachemica.com

Coupling with Diazonium Salts: The electron-rich C4 position of this compound readily couples with diazonium salts to form brightly colored azo compounds. rsc.org This reaction is a standard method for the synthesis of azo dyes and proceeds via an electrophilic aromatic substitution mechanism where the diazonium ion acts as the electrophile. researchgate.netresearchgate.net

Reductive Transformations

The direct reductive transformation of the this compound ring itself is not extensively detailed in the examined literature. The stability of the pyrazolone core makes it resilient to reduction under typical conditions. However, reductive processes are crucial in the transformation of functional groups attached to the pyrazolone ring. For instance, in the synthesis of more complex pyrazole derivatives, functional groups introduced onto the pyrazolone scaffold can undergo reduction. An example can be seen with derivatives like azidoformylpyrazoles, where an azide (B81097) group is reduced to an amine using reagents such as hydrogen sulfide (B99878) in methanol. chem-soc.siresearchgate.net This transformation yields an aminoformylpyrazole, which can then be used in further synthetic steps. chem-soc.siresearchgate.net This highlights that while the core ring is stable, appended functional groups are amenable to standard reductive chemical transformations.

Azo Coupling Reactions

Azo coupling is a significant reaction for this compound and its derivatives, primarily utilized in the synthesis of azo dyes. uobabylon.edu.iq The reaction involves an electrophilic substitution where a diazonium salt acts as the electrophile, attacking the electron-rich carbon at the C-4 position of the pyrazolone ring. The active methylene group at the C-4 position makes it highly susceptible to this type of reaction.

The mechanistic pathway begins with the generation of a diazonium salt, typically from an aromatic amine using sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures (0–5 °C). researchgate.netarabjchem.org This diazonium salt is then added to a solution of the pyrazolone derivative. The reaction is sensitive to pH, which is generally maintained in the weakly acidic to neutral or slightly alkaline range (pH 5-8.5) by adding reagents like sodium acetate (B1210297) or sodium hydroxide (B78521). chem-soc.siarabjchem.org This pH control is crucial for ensuring the diazonium salt is sufficiently electrophilic while the pyrazolone remains in its reactive, often enolate, form. The coupling results in the formation of a highly colored azo compound, which often precipitates from the reaction mixture and can be isolated by filtration. chem-soc.siarabjchem.org These resulting azo dyes have applications as colorants for materials like polyester (B1180765) fabrics. arabjchem.org

Detailed research findings have demonstrated the versatility of this reaction with various pyrazolone and diazonium salt derivatives.

| Pyrazolone Derivative | Diazonium Salt Source | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one | From 3-phenyl-1H-pyrazol-2-en-5-one | NaNO₂, conc. HCl; pH 8-8.5 (NaOH); AlCl₃ catalyst | Azo dye (red crystals) | 66% | chem-soc.si |

| 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one | From 3-(3-pyridyl)-1H-pyrazol-2-en-3-one | NaNO₂, conc. HCl; pH 8-8.5 (NaOH); AlCl₃ catalyst | Azo dye (orange crystals) | 61% | chem-soc.si |

| 3-Methyl-1H-pyrazole-5-one | From 5-Amino-4-(pyrazin-2-ylazo)-3-phenyl-1H-pyrazole | NaNO₂, HCl (8.5%); pH 5-6 (Sodium Acetate); 0-5 °C | 3-Phenyl-4-(pyrazin-2-ylazo)-5-(3-methyl-1-H-5-pyrazolon-4-ylazo)-1H-pyrazole | 60% | arabjchem.org |

| 3-Methyl-1-phenyl-5-pyrazolone | From 5-Amino-4-(pyrazin-2-ylazo)-3-phenyl-1H-pyrazole | NaNO₂, HCl (8.5%); pH 5-6 (Sodium Acetate); 0-5 °C | 3-Phenyl-4-(pyrazin-2-ylazo)-5-(3-methyl-1-phenyl-5-pyrazolon-4-ylazo)-1H-pyrazole | 54% | arabjchem.org |

Hydrolysis of this compound

The hydrolysis of the this compound ring involves the cleavage of the lactam bond within the heterocyclic structure. The stability of the ring is dependent on the reaction conditions, particularly the pH and temperature.

Under acidic conditions, the pyrazolone ring is generally stable. For instance, a related compound, Antipyrine, shows stability in 30% hydrochloric acid at temperatures up to 180°C. uobabylon.edu.iq Similarly, attempts to perform an acid-catalyzed cyclization on a pyrazole derivative bearing an N-allylthiocarbamide side chain resulted not in the expected cyclization but in the hydrolysis of the side chain, leaving the pyrazole ring intact. mdpi.com This indicates the resilience of the pyrazolone core to cleavage by acid hydrolysis under these conditions.

Conversely, the pyrazolone ring can be opened under strong basic (alkaline) conditions, especially at elevated temperatures. The synthesis of 1-aryl-3-carboxyl-5-pyrazolone compounds involves a hydrolysis step where a related pyrazolidone intermediate is treated with a strong base like sodium hydroxide (NaOH) at a pH of 11-13 and temperatures ranging from 60-100°C. google.com This alkaline hydrolysis effectively cleaves the ring to facilitate the desired synthesis. google.com Another related pyrazolone, Antipyrine, has been shown to undergo ring-opening when treated with alcoholic potassium hydroxide at 130°C. uobabylon.edu.iq These findings collectively demonstrate that while the this compound ring is stable under acidic and mild conditions, it is susceptible to hydrolytic cleavage under harsh alkaline conditions.

| Condition | Reagents | Temperature | Outcome | Reference |

|---|---|---|---|---|

| Acidic | Hydrochloric Acid | Up to 180°C | Ring is stable | uobabylon.edu.iqmdpi.com |

| Alkaline | NaOH (pH 11-13) | 60-100°C | Ring cleavage (hydrolysis) | google.com |

| Alkaline | Alcoholic KOH | 130°C | Ring opening | uobabylon.edu.iq |

Coordination Chemistry of 1,3 Dimethyl 5 Pyrazolone As a Ligand

1,3-Dimethyl-5-Pyrazolone as a Bidentate Ligand

This compound can function as a bidentate ligand through a process involving tautomerism. The compound typically exists in a keto form, but it can undergo tautomerization to an enol form, 1,3-Dimethyl-5-hydroxypyrazole. This transformation is crucial for its bidentate coordination capabilities.

The enol form possesses two potential donor sites for coordination with a metal ion: the oxygen atom of the hydroxyl (-OH) group and the pyridine-like nitrogen atom (N2) of the pyrazole (B372694) ring. Upon deprotonation of the hydroxyl group, the ligand can form a stable five-membered chelate ring with a central metal ion. This chelation enhances the stability of the resulting metal complex compared to monodentate coordination. While the bidentate O,O-chelation of 4-acyl-5-pyrazolones is widely studied, the N,O-bidentate coordination is characteristic of derivatives such as Schiff bases or the deprotonated enol form of the parent pyrazolone (B3327878). unicam.itdepositolegale.it

Formation of Metal Complexes with this compound

Metal complexes of this compound are typically synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. The reaction can lead to the formation of neutral or charged complexes, depending on the metal ion, the counter-ion, and the reaction conditions. For instance, this compound can react with metal carbonates to form complexes. biosynth.com The formation of these complexes involves the displacement of solvent molecules or other weakly bound ligands from the metal's coordination sphere by the pyrazolone ligand. A variety of transition metal ions have been shown to form stable complexes with pyrazolone-based ligands. bohrium.com

The bidentate coordination of this compound to a metal center occurs via the oxygen of the deprotonated enol form and the nitrogen atom at the 2-position of the pyrazole ring. ijirset.com This N,O-coordination mode is confirmed through various characterization techniques. This mode of bonding is found in numerous complexes involving pyrazolone-derived Schiff bases, where coordination occurs through the azomethine nitrogen and the pyrazolone's keto oxygen. mdpi.com The formation of a stable chelate ring is a driving force for this coordination behavior, leading to thermodynamically stable metal complexes. ijirset.com

The formation and structure of metal complexes with pyrazolone-based ligands are elucidated using several spectroscopic and analytical methods.

Infrared (IR) Spectroscopy: IR spectroscopy provides key evidence for the coordination of the ligand. A significant shift in the carbonyl stretching frequency (ν(C=O)) to a lower wavenumber in the complex's spectrum compared to the free ligand indicates the coordination of the oxygen atom to the metal center. Furthermore, the appearance of new bands at lower frequencies can be attributed to the formation of metal-oxygen (M-O) and metal-nitrogen (M-N) bonds. mdpi.com

NMR Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its complexes in solution. Upon complexation, shifts in the signals of protons and carbons near the coordination sites are observed. For example, in related pyrazolone complexes, the resonance signals of the carbonyl carbon and nearby aromatic carbons show noticeable shifts upon coordination with a metal ion. mdpi.comnih.gov

Electronic Spectroscopy (UV-Vis): The electronic spectra of the complexes provide information about the geometry of the coordination sphere around the metal ion. The appearance of d-d transition bands, which are absent in the free ligand, can suggest the coordination geometry, such as octahedral or tetrahedral. mdpi.com

Table 1: Spectroscopic Data for a Representative Copper(II) Complex with a Pyrazolone-Derivative Ligand

| Spectroscopic Technique | Characteristic Bands/Signals for [Cu(Ampp-Dh)₂(H₂O)₂] mdpi.com | Interpretation |

| Molar Conductivity | 11.80 ohm⁻¹ cm² mol⁻¹ (in DMF) | Non-electrolytic nature |

| Magnetic Moment (μ_eff) | 1.97 B.M. | Paramagnetic, typical for octahedral Cu(II) |

| UV-Vis (λ_max) | 251 nm, 342 nm, 467 nm, 598 nm | π→π, n→π, and d-d transitions |

| FTIR (ν_max) | 3390 cm⁻¹ (O-H), 1619 cm⁻¹ (C=N), 620 cm⁻¹ (M-N), 492 cm⁻¹ (M-O) | Coordination via N and O atoms |

Note: Data is for the complex with 4-acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one dinitrophenylhydrazone (Ampp-Dh), a Schiff base derivative, illustrating typical characterization results for N,O-coordinated pyrazolone-type complexes.

Applications of this compound Metal Complexes

Metal complexes derived from pyrazolone ligands are of significant interest due to their potential applications in various chemical and technological fields. bohrium.com The specific properties of these complexes, which can be tuned by changing the metal ion or modifying the ligand structure, make them suitable for use as catalysts and in the development of magnetic materials. bohrium.comresearchgate.net

Pyrazolone-based metal complexes have demonstrated considerable catalytic activity in a range of organic transformations. bohrium.com The metal center in these complexes can act as a Lewis acid, activating substrates and facilitating reactions. The ligand framework helps to stabilize the metal ion and can influence the stereochemistry of the reaction products. Protic pyrazole complexes, for example, have been investigated for their catalytic applications in various chemical transformations, including oxidation and bond activation reactions. nih.gov The versatility in ligand design allows for the development of tailored catalysts for specific synthetic challenges. bohrium.com

The study of the magnetic properties of transition metal complexes with pyrazolone-based ligands has revealed their potential for creating new magnetic materials. researchgate.net The magnetic behavior of these complexes is determined by the nature of the metal ion (specifically, the number of unpaired d-electrons) and the geometry of the complex. For example, complexes of Mn(II), Co(II), Ni(II), and Cu(II) with 4-nitroso-5-pyrazolone derivatives have been shown to exhibit high-spin configurations. researchgate.net By carefully selecting the metal ions and designing the ligand structure to control the arrangement of metal centers in the solid state, it is possible to synthesize materials with specific magnetic properties, such as single-molecule magnets or magnetic ordering. researchgate.net

Enhanced Biological Activities of Complexes

The coordination of metal ions with this compound and its derivatives often leads to a significant enhancement of their inherent biological activities. This potentiation is a well-documented phenomenon in medicinal inorganic chemistry, attributed to the principles of chelation theory. Upon complexation, the polarity of the metal ion is reduced due to the partial sharing of its positive charge with the donor atoms of the ligand, which favors the delocalization of π-electrons across the entire chelate ring. This process increases the lipophilic nature of the metal complex, facilitating its penetration through the lipid layers of microbial and cancer cell membranes, thus enhancing its biological efficacy compared to the free ligand.

Research has consistently demonstrated that metal complexes of pyrazolone-based ligands exhibit superior antimicrobial, antifungal, and cytotoxic properties. nih.govbohrium.com The mechanism of enhanced antimicrobial action is often linked to the complex's ability to interfere with vital cellular processes. The increased lipophilicity allows the complex to permeate the cell membrane more effectively and block the active sites of essential enzymes or bind with the DNA of the microorganism, thereby arresting its growth and proliferation. saudijournals.com

Antimicrobial and Antifungal Enhancement

The chelation of metal ions to pyrazolone derivatives has been shown to augment their activity against a wide spectrum of bacteria and fungi. researchgate.net Studies on various metal complexes, including those with silver(I), cadmium(II), and copper(II), reveal that the complexes often exhibit significantly larger zones of inhibition against both Gram-positive and Gram-negative bacteria compared to the parent pyrazolone ligand. nih.govnih.govnih.gov This enhancement is also observed in antifungal screenings. nih.govresearchgate.net For instance, certain cadmium(II) and copper(II) complexes have demonstrated exceptional inhibitory activity against fungi like Fusarium oxysporum, surpassing the efficacy of the free ligand. nih.gov The increased activity is attributed to the structure of the complex and the nature of the metal ion, which can disrupt microbial transpiration and enzyme synthesis. nih.gov

The following table summarizes the comparative antimicrobial activity of a pyrazolone derivative ligand and its metal complexes, illustrating the enhanced effect upon coordination.

| Compound | Metal Ion | Organism | Inhibition Zone (mm) |

|---|---|---|---|

| Ligand (L) | - | Staphylococcus aureus | 12 |

| Complex 1 | Ni(II) | Staphylococcus aureus | 18 |

| Complex 2 | Cd(II) | Staphylococcus aureus | 21 |

| Ligand (L) | - | Escherichia coli | 10 |

| Complex 1 | Ni(II) | Escherichia coli | 15 |

| Complex 2 | Cd(II) | Escherichia coli | 17 |

| Ligand (L) | - | Aspergillus niger | 14 |

| Complex 1 | Ni(II) | Aspergillus niger | 20 |

| Complex 2 | Cd(II) | Aspergillus niger | 23 |

This table is representative of typical findings in the literature; specific values are illustrative.

Cytotoxic Activity Enhancement

The field of anticancer research has also benefited from the coordination chemistry of pyrazolones. Metal complexes of pyrazolone derivatives have shown promising cytotoxic activity against various human cancer cell lines. nih.govrsc.org The chelation process is believed to be crucial for this enhanced anticancer effect. For example, studies have revealed that certain copper(II) complexes derived from N-substituted-4-thiocarbamoyl-5-pyrazolone ligands exhibit significantly lower IC₅₀ values (indicating higher potency) against cell lines like MCF-7 (breast cancer), HCT116 (colon cancer), and HepG-2 (liver cancer) when compared to the widely used anticancer drug cisplatin. researchgate.net Similarly, cobalt(II) and vanadium(IV) oxide complexes have demonstrated selective cytotoxicity, being more toxic to cancer cells than to noncancerous cell lines. nih.gov The mode of action is often linked to the complex's ability to bind to DNA and induce apoptosis (programmed cell death) in cancer cells.

Below is a data table presenting the comparative in vitro cytotoxic activity of a pyrazolone ligand and its metal complexes against a human cancer cell line.

| Compound | Metal Ion | Cancer Cell Line | IC₅₀ (µM) |

|---|---|---|---|

| Ligand (HL) | - | MCF-7 (Breast Cancer) | 45.8 |

| Complex 1 | Cu(II) | MCF-7 (Breast Cancer) | 12.3 |

| Complex 2 | Co(II) | MCF-7 (Breast Cancer) | 18.5 |

| Complex 3 | VO(IV) | MCF-7 (Breast Cancer) | 22.1 |

| Cisplatin (Control) | Pt(II) | MCF-7 (Breast Cancer) | 25.0 |

This table is representative of typical findings in the literature; specific values are illustrative.

The collective research underscores the potential of using this compound as a parent scaffold for developing novel metallodrugs. The formation of stable chelate complexes enhances the lipophilicity and biological action of the ligand, making these compounds promising candidates for further investigation as antimicrobial and anticancer agents. bohrium.comsaudijournals.com

Computational and Theoretical Studies on 1,3 Dimethyl 5 Pyrazolone

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful lens to scrutinize the intrinsic properties of 1,3-Dimethyl-5-pyrazolone at the subatomic level. These methods, rooted in the principles of quantum mechanics, offer a detailed picture of the electron distribution and energy landscape of the molecule, which are critical determinants of its chemical behavior.

Exploration of Electronic Properties

The electronic architecture of this compound has been a subject of theoretical investigation to understand its reactivity and spectroscopic behavior. Central to these studies are the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. For pyrazolone (B3327878) derivatives, these calculations are instrumental in predicting their electrophilic and nucleophilic sites. For instance, the carbonyl group at the 5-position is identified as a likely site for nucleophilic attack, a prediction borne out of the calculated electron density distribution.

Investigation of Binding Mechanisms

Quantum chemical calculations also shed light on the non-covalent interactions that govern the binding of this compound with other molecules. By analyzing the electron density, researchers can identify regions of the molecule that are prone to forming hydrogen bonds, van der Waals forces, and other crucial intermolecular interactions. These studies are fundamental to understanding how this compound might interact with biological targets or other chemical species in a complex environment. The pyrazolone scaffold, with its hydrogen bond-accepting carbonyl group, is recognized as a "privileged structure" in medicinal chemistry due to its ability to engage in specific interactions with biological macromolecules.

Molecular Docking and Dynamics Simulations

To bridge the gap between the quantum mechanical description of this compound and its behavior in a biological context, molecular docking and dynamics simulations are employed. These computational techniques provide a dynamic and interactive view of how the compound might bind to and modulate the function of proteins and other biological targets.

Prediction of Binding Modes with Biological Targets

Molecular docking is a computational method used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For this compound and its derivatives, docking studies have been instrumental in identifying potential binding modes within the active sites of various enzymes. These simulations can predict key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. While specific docking studies on this compound are part of broader research on pyrazolone-containing compounds, the general findings indicate that the pyrazolone core often serves as a crucial anchor within the binding pocket.

| Target Protein Family | Predicted Interacting Residues (General for Pyrazolones) | Type of Interaction |

| Kinases | Hinge region amino acids | Hydrogen bonding |

| Proteases | Catalytic triad (B1167595) residues | Hydrogen bonding, Hydrophobic interactions |

| Oxidoreductases | Co-factor binding site residues | Hydrophobic interactions, π-π stacking |

This table represents generalized predictions for the pyrazolone class of compounds based on available docking studies.

Stability Analysis of Compound-Receptor Interactions

Following the static predictions of molecular docking, molecular dynamics (MD) simulations offer a view of the compound-receptor complex in motion. By simulating the movements of atoms over time, MD can assess the stability of the predicted binding mode. Key parameters analyzed in MD simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex, and the Root Mean Square Fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein upon ligand binding. These simulations provide a more realistic and nuanced understanding of the binding event, helping to refine the design of more potent and selective molecules based on the this compound scaffold.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a particularly valuable tool in the computational study of this compound. This method, which is a specific implementation of quantum mechanics, offers a favorable balance between accuracy and computational cost, making it well-suited for the study of medium-sized organic molecules.

DFT calculations have been pivotal in determining the relative stabilities of the different tautomeric forms of pyrazolones. For this compound, theoretical studies have explored the energetic landscape of its potential tautomers, providing insights into which form is likely to predominate under various conditions. Furthermore, DFT is used to calculate a range of molecular properties, including vibrational frequencies (which can be correlated with experimental infrared and Raman spectra), Mulliken atomic charges (indicating the partial charge on each atom), and dipole moments. These calculated parameters are invaluable for a comprehensive understanding of the molecule's structure, reactivity, and potential for intermolecular interactions.

| Calculated Property | Typical Focus of DFT Study for Pyrazolones | Significance |

| Tautomeric Stability | Relative energies of CH, OH, and NH tautomers | Predicts the most stable form in different environments |

| Vibrational Frequencies | Correlation with experimental IR/Raman spectra | Aids in structural characterization |

| Atomic Charges | Distribution of electron density | Identifies reactive sites for chemical modifications |

| HOMO-LUMO Energies | Electronic transitions and reactivity | Predicts chemical stability and potential for reactions |

This table summarizes the common applications and significance of DFT calculations in the study of pyrazolone compounds.

Understanding Reaction Mechanisms (e.g., ANRORC Mechanism)

Computational studies are crucial for mapping the potential energy surfaces of chemical reactions, allowing for the determination of transition states and reaction intermediates. This is particularly valuable for complex, multi-step mechanisms such as the ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism. The ANRORC mechanism is a significant pathway in the nucleophilic substitution reactions of heterocyclic compounds. nih.gov

While direct computational studies on the ANRORC mechanism for this compound are not extensively documented in the provided search results, research on related pyrazole (B372694) compounds, such as 3-methyl-1,4-dinitro-1H-pyrazole, has proposed this pathway to explain the formation of regioisomeric products in reactions with arylhydrazines. nih.gov In such a mechanism, the reaction is theorized to proceed through the following steps:

Addition of the Nucleophile: A nucleophile attacks an electrophilic carbon atom in the pyrazole ring.

Ring Opening: The heterocyclic ring cleaves, forming an open-chain intermediate.

Ring Closure: The intermediate undergoes a subsequent intramolecular cyclization to form a new heterocyclic ring, often incorporating the nucleophile.

Theoretical models, particularly those using Density Functional Theory (DFT), can be employed to calculate the energetics of each step in this proposed pathway. By modeling the reaction of this compound with a given nucleophile, computational chemists can identify the most likely sites of initial attack, the structure of the ring-opened intermediate, and the energy barriers associated with both the ring-opening and ring-closing steps. These calculations help to predict whether the ANRORC pathway is energetically favorable compared to other possible mechanisms, such as a direct nucleophilic substitution (SNAr).

Structural and Vibrational Characterization

Computational methods, especially DFT, are widely used to predict the geometric and vibrational properties of molecules with a high degree of accuracy. For this compound, these calculations provide a detailed picture of its three-dimensional structure and its expected behavior in spectroscopic analyses like Infrared (IR) and Raman spectroscopy.

Theoretical geometry optimization, often using the B3LYP functional with a basis set like 6-311G(d,p), can determine the most stable conformation of the molecule. rdd.edu.iq These calculations yield precise values for bond lengths, bond angles, and dihedral angles. Studies on related pyrazole and pyrazolone structures show that the pyrazole ring is generally planar. derpharmachemica.comnih.gov

The following table presents typical calculated structural parameters for a pyrazolone ring, based on computational studies of related derivatives.

| Parameter | Typical Calculated Value |

|---|---|

| N1-N2 Bond Length | ~1.38 Å |

| N2-C3 Bond Length | ~1.33 Å |

| C3-C4 Bond Length | ~1.45 Å |

| C4-C5 Bond Length | ~1.50 Å |

| C5-N1 Bond Length | ~1.37 Å |

| C5=O Bond Length | ~1.23 Å |

| N1-N2-C3 Bond Angle | ~110° |

| N2-C3-C4 Bond Angle | ~112° |

| C3-C4-C5 Bond Angle | ~103° |

Vibrational frequency calculations complement the structural analysis by predicting the positions of absorption bands in IR and Raman spectra. Each calculated frequency corresponds to a specific normal mode of vibration within the molecule. These theoretical spectra are invaluable for assigning experimental bands to specific functional groups and vibrational motions. nih.govej-chem.org Studies on pyrazole and its substituted derivatives have provided a basis for assigning the vibrational modes of the pyrazolone ring. nih.govnih.gov

The table below lists some of the characteristic calculated vibrational frequencies for pyrazolone derivatives.

| Vibrational Mode | Calculated Frequency Range (cm-1) |

|---|---|

| C-H stretching (methyl groups) | 2900-3000 |

| C=O stretching | 1680-1750 |

| C=N stretching | 1580-1620 |

| C=C stretching | 1500-1580 |

| CH3 deformation | 1370-1465 |

| C-N stretching | 1130-1200 |

| Pyrazole ring deformation | 630-650 |

Quantitative Structure-Activity Relationship (QSAR) Studies for Pyrazolone Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to correlate the chemical structure of a series of compounds with their biological activity. ijpsr.com These models are fundamental in medicinal chemistry for designing new drugs and predicting the activity of untested molecules. icapsr.com For pyrazolone derivatives, which exhibit a wide range of biological activities including antimicrobial and anti-inflammatory properties, QSAR is a powerful tool for understanding how structural modifications influence their therapeutic effects. hilarispublisher.comjst.go.jpresearchgate.net

A QSAR study begins with a dataset of pyrazolone derivatives for which the biological activity (e.g., minimum inhibitory concentration (MIC) or IC50 values) has been experimentally determined. hilarispublisher.comvlifesciences.com For each molecule, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:

Electronic properties: Dipole moment, highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

Steric properties: Molecular volume, surface area, and specific conformational indices.

Hydrophobic properties: The logarithm of the partition coefficient (log P), which measures a compound's solubility in water versus lipids.

Topological properties: Indices that describe the connectivity and branching of the molecular structure.

Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build a mathematical equation that relates a selection of these descriptors to the observed biological activity. vlifesciences.comeco-vector.com

For example, a QSAR study on a series of pyrazolone derivatives with antimicrobial activity might reveal that the activity is positively correlated with the dipole moment and negatively correlated with the molecular volume. This would suggest that more polar and smaller molecules are likely to be more potent antimicrobial agents. Such insights are invaluable for guiding the synthesis of new derivatives with potentially enhanced activity.

The following interactive table provides a hypothetical example based on published QSAR studies, illustrating the relationship between structural descriptors and the antimicrobial activity of a series of pyrazolone derivatives.

| Compound | Substituent (R) | Log P | Molecular Weight | Observed Activity (pMIC) |

|---|---|---|---|---|

| 1 | -H | 0.5 | 112.13 | 4.2 |

| 2 | -Cl | 1.2 | 146.58 | 4.8 |

| 3 | -NO2 | 0.4 | 157.13 | 5.1 |

| 4 | -OCH3 | 0.6 | 142.16 | 4.5 |

| 5 | -CH3 | 0.9 | 126.16 | 4.4 |

Validated QSAR models can reliably predict the activity of new, unsynthesized compounds, thereby saving significant time and resources in the drug discovery process.

Advanced Research Applications of 1,3 Dimethyl 5 Pyrazolone in Scientific Disciplines

Medicinal Chemistry and Pharmacological Potential of Derivatives

Derivatives of 1,3-Dimethyl-5-pyrazolone have garnered significant attention in the field of medicinal chemistry due to their wide spectrum of pharmacological activities. The versatility of the pyrazolone (B3327878) scaffold allows for molecular modifications that have led to the development of compounds with potent anti-inflammatory, analgesic, antimicrobial, and antioxidant properties.

Anti-inflammatory and Analgesic Activities

A number of derivatives of this compound have been synthesized and evaluated for their potential to alleviate inflammation and pain. jst.go.jpresearchgate.net Many pyrazolone derivatives, such as aminophenazone, propyphenazone, and famorofazone, are widely utilized as anti-inflammatory, analgesic, and antipyretic drugs. jst.go.jp Studies have shown that these compounds can be effective in reducing inflammation and pain in various experimental models. jst.go.jpresearchgate.net For instance, certain synthesized pyrazolone derivatives exhibited significant anti-inflammatory and analgesic effects when compared to standard drugs like indomethacin and tramadol. researchgate.netsemanticscholar.org One particular acidic pyrazolone derivative was identified as having the most potent analgesic activity among the tested compounds. jst.go.jp

The primary mechanism behind the anti-inflammatory and analgesic effects of many this compound derivatives is their ability to inhibit the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.govresearchgate.net These enzymes are key players in the inflammatory cascade, responsible for the synthesis of prostaglandins and leukotrienes, respectively. semanticscholar.org Inhibition of COX-1 is associated with gastrointestinal side effects, while selective COX-2 inhibitors have been linked to cardiovascular issues. researchgate.net Therefore, the development of dual COX/LOX inhibitors is a promising strategy to achieve potent anti-inflammatory effects with an improved safety profile. semanticscholar.org

Several studies have focused on synthesizing pyrazolone derivatives that can act as dual inhibitors of COX-2 and 5-LOX. nih.gov For example, a series of new pyrazolone derivatives structurally related to celecoxib showed excellent COX-2 selectivity and potent 5-LOX inhibitory activity. nih.gov Docking studies have been employed to understand the binding interactions of these derivatives within the active sites of COX-2 and 5-LOX, helping to rationalize their anti-inflammatory activities. nih.gov The substitution of an oxygen atom with sulfur in the oxazin-2-one ring of some pyrazolo-oxazin-2-one compounds resulted in a significant improvement in both COX and LOX inhibitory action. semanticscholar.org

Table 1: COX and LOX Inhibitory Activity of Selected this compound Derivatives

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | 5-LOX IC₅₀ (µM) |

|---|---|---|---|

| Derivative 3f | >100 | 0.12 | 1.2 |

| Derivative 3h | >100 | 0.09 | 0.9 |

| Derivative 3l | >100 | 0.15 | 1.5 |

| Derivative 3p | >100 | 0.11 | 1.1 |

| Celecoxib | >100 | 0.05 | 7.8 |

| Zileuton | - | - | 0.6 |

Antimicrobial Properties (Antibacterial, Antifungal)

The pyrazolone scaffold has been identified as a crucial element in the development of new antimicrobial agents. nih.gov Derivatives of this compound have demonstrated significant activity against a variety of bacterial and fungal strains. icapsr.comicapsr.comresearchgate.net Generally, the antibacterial effect of pyrazolones is more pronounced than their antifungal activity. nih.gov